Ethylhexyl triazone Ethylhexyl triazone Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Ethylhexyl triazone is a ultraviolet-B filter, which is used as a sunscreen agent in skin care products.
Ethylhexyl triazone has a high absorption coefficient and photostability, which makes it an important ingredient in cosmetic formulations, where high SPF value is required.

Brand Name: Vulcanchem
CAS No.: 88122-99-0
VCID: VC21150314
InChI: InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54)
SMILES: CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC
Molecular Formula: C48H66N6O6
Molecular Weight: 823.1 g/mol

Ethylhexyl triazone

CAS No.: 88122-99-0

Cat. No.: VC21150314

Molecular Formula: C48H66N6O6

Molecular Weight: 823.1 g/mol

* For research use only. Not for human or veterinary use.

Ethylhexyl triazone - 88122-99-0

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Ethylhexyl triazone is a ultraviolet-B filter, which is used as a sunscreen agent in skin care products.
Ethylhexyl triazone has a high absorption coefficient and photostability, which makes it an important ingredient in cosmetic formulations, where high SPF value is required.

CAS No. 88122-99-0
Molecular Formula C48H66N6O6
Molecular Weight 823.1 g/mol
IUPAC Name 2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate
Standard InChI InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54)
Standard InChI Key JGUMTYWKIBJSTN-UHFFFAOYSA-N
SMILES CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC
Canonical SMILES CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC

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